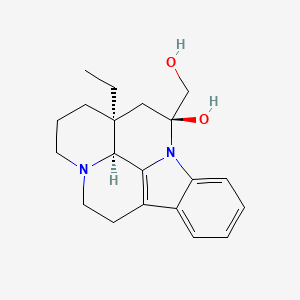
Vincaminol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vincaminol is a chemical compound that belongs to the Vinca alkaloid group, which were discovered in the 1950s by a Canadian scientist. This compound is used in the synthesis of vincamine .
Vorbereitungsmethoden
Vincaminol can be synthesized from indole. The synthesis involves several steps, including the formation of the indole moiety and subsequent modifications to introduce the necessary functional groups .
Analyse Chemischer Reaktionen
Vincaminol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Vincaminol has several scientific research applications. It is used in the synthesis of vincamine, which has vasodilatory properties and is used to increase regional cerebral blood flow . This compound and other Vinca alkaloids have been studied for their potential use in cancer therapy due to their ability to disrupt microtubule dynamics, causing mitotic arrest and cell death . Additionally, Vinca alkaloids have been explored for their antioxidant, antibacterial, and antitumor effects .
Wirkmechanismus
The mechanism of action of Vincaminol involves its interaction with microtubules. Vinca alkaloids, including this compound, prevent microtubule polymerization, which is essential for cell division. This action leads to mitotic arrest and subsequent cell death . This compound’s vasodilatory properties are attributed to its ability to increase regional cerebral blood flow .
Vergleich Mit ähnlichen Verbindungen
Vincaminol is similar to other Vinca alkaloids such as vinblastine, vincristine, vindesine, and vinorelbine. These compounds share a common indole moiety and exhibit similar biological activities, including their use in cancer therapy . this compound is unique in its specific structural features and its use in the synthesis of vincamine . Other similar compounds include Vincamone, Apovincamine, and Desoxythis compound .
Eigenschaften
CAS-Nummer |
3382-95-4 |
|---|---|
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(15S,17S,19S)-15-ethyl-17-(hydroxymethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |
InChI |
InChI=1S/C20H26N2O2/c1-2-19-9-5-10-21-11-8-15-14-6-3-4-7-16(14)22(17(15)18(19)21)20(24,12-19)13-23/h3-4,6-7,18,23-24H,2,5,8-13H2,1H3/t18-,19+,20+/m1/s1 |
InChI-Schlüssel |
YCXHPBHFOLIYEB-AABGKKOBSA-N |
Isomerische SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(CO)O |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
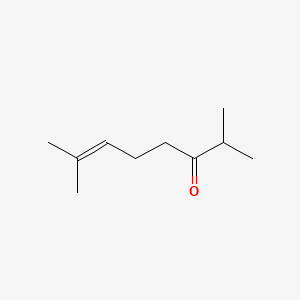
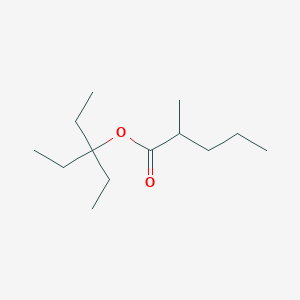
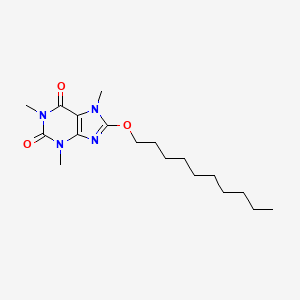
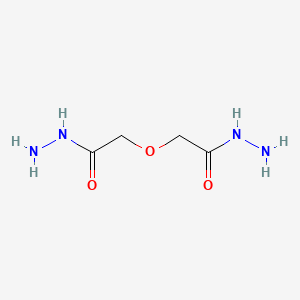
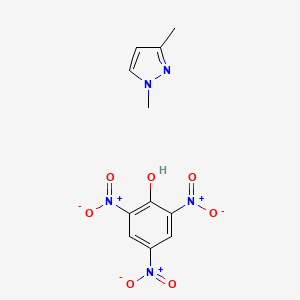
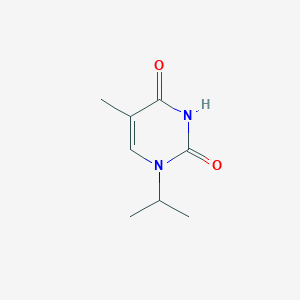
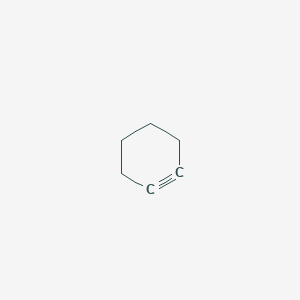
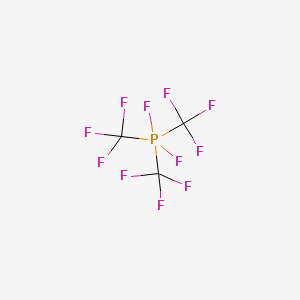
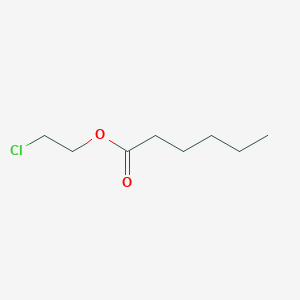
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
